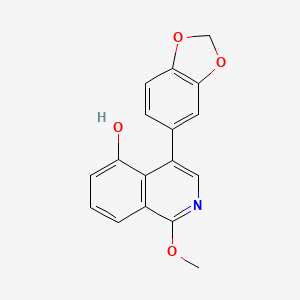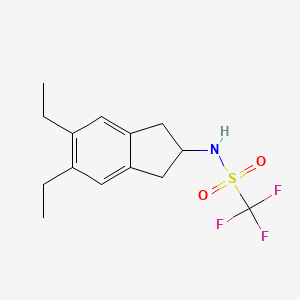
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a diethyl-substituted indane ring, and a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- typically involves multiple steps. One common method starts with the protection of the amino group of 2-aminoindan, followed by acetylation of the ring. The acetyl group is then reduced to form a monoethyl derivative, which undergoes further acetylation and reduction to yield the diethyl derivative. Finally, the protecting group is removed by hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and regioselectivity, avoiding the use of deleterious reagents such as Grignard reagents or isoamyl nitrite .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to modify the functional groups on the indane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indane ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, as a β2-adrenoceptor agonist, it binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, providing relief in conditions like asthma .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: An intermediate in the synthesis of β2-adrenoceptor agonists.
Indacaterol: A long-acting β2-adrenoceptor agonist used in the treatment of COPD.
Uniqueness
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C14H18F3NO2S |
|---|---|
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H18F3NO2S/c1-3-9-5-11-7-13(8-12(11)6-10(9)4-2)18-21(19,20)14(15,16)17/h5-6,13,18H,3-4,7-8H2,1-2H3 |
Clé InChI |
GMBFSRGDSVVZCO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
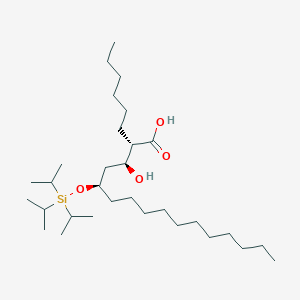
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
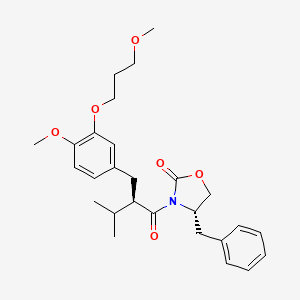
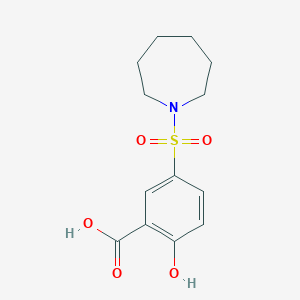
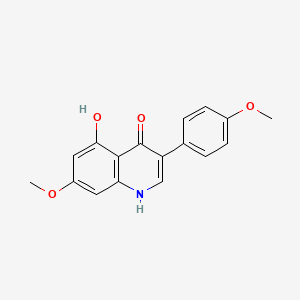

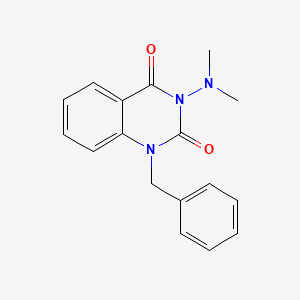
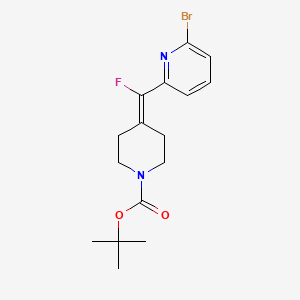
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
